molecular formula C11H15NO2 B13203819 2-(4-Methoxyphenyl)pyrrolidin-3-OL CAS No. 1368353-69-8

2-(4-Methoxyphenyl)pyrrolidin-3-OL

Katalognummer: B13203819
CAS-Nummer: 1368353-69-8
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: SBWVDCBJDMQWCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methoxyphenyl)pyrrolidin-3-OL is a chemical compound that features a pyrrolidine ring substituted with a 4-methoxyphenyl group and a hydroxyl group at the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)pyrrolidin-3-OL typically involves the construction of the pyrrolidine ring followed by the introduction of the 4-methoxyphenyl group and the hydroxyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methoxybenzaldehyde with an amine and a suitable cyclizing agent can yield the desired pyrrolidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization steps efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methoxyphenyl)pyrrolidin-3-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the methoxy group can introduce various functional groups .

Wissenschaftliche Forschungsanwendungen

2-(4-Methoxyphenyl)pyrrolidin-3-OL has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-Methoxyphenyl)pyrrolidin-3-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound .

Vergleich Mit ähnlichen Verbindungen

2-(4-Methoxyphenyl)pyrrolidin-3-OL can be compared with other pyrrolidine derivatives, such as:

    Pyrrolidine-2-one: Known for its diverse biological activities.

    Prolinol: Used in asymmetric synthesis and as a chiral auxiliary.

    Pyrrolidine-2,5-diones: Studied for their medicinal properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .

Eigenschaften

CAS-Nummer

1368353-69-8

Molekularformel

C11H15NO2

Molekulargewicht

193.24 g/mol

IUPAC-Name

2-(4-methoxyphenyl)pyrrolidin-3-ol

InChI

InChI=1S/C11H15NO2/c1-14-9-4-2-8(3-5-9)11-10(13)6-7-12-11/h2-5,10-13H,6-7H2,1H3

InChI-Schlüssel

SBWVDCBJDMQWCO-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2C(CCN2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.